molecular formula C13H14N2 B12977352 2-(tert-Butyl)-1H-indole-4-carbonitrile

2-(tert-Butyl)-1H-indole-4-carbonitrile

Cat. No.: B12977352
M. Wt: 198.26 g/mol
InChI Key: BRFDLZZCNSJXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butyl)-1H-indole-4-carbonitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their biological activity. The presence of the tert-butyl group and the carbonitrile group in this compound makes it unique and potentially useful in various chemical and biological applications.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-1H-indole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindoles or isatins.

    Reduction: The carbonitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(tert-Butyl)-1H-indole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-1H-indole-4-carbonitrile involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The carbonitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butyl)-1H-indole-3-carbonitrile
  • 2-(tert-Butyl)-1H-indole-5-carbonitrile
  • 2-(tert-Butyl)-1H-indole-6-carbonitrile

Uniqueness

2-(tert-Butyl)-1H-indole-4-carbonitrile is unique due to the specific positioning of the tert-butyl and carbonitrile groups on the indole ring. This positioning can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

2-tert-butyl-1H-indole-4-carbonitrile

InChI

InChI=1S/C13H14N2/c1-13(2,3)12-7-10-9(8-14)5-4-6-11(10)15-12/h4-7,15H,1-3H3

InChI Key

BRFDLZZCNSJXNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=CC=C2N1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.